Diallyl hexahydrophthalate

Description

Structure

3D Structure

Properties

CAS No. |

13846-31-6 |

|---|---|

Molecular Formula |

C14H20O4 |

Molecular Weight |

252.31 g/mol |

IUPAC Name |

bis(prop-2-enyl) cyclohexane-1,2-dicarboxylate |

InChI |

InChI=1S/C14H20O4/c1-3-9-17-13(15)11-7-5-6-8-12(11)14(16)18-10-4-2/h3-4,11-12H,1-2,5-10H2 |

InChI Key |

HEBKPAWCVUSXMB-UHFFFAOYSA-N |

SMILES |

C=CCOC(=O)C1CCCCC1C(=O)OCC=C |

Canonical SMILES |

C=CCOC(=O)C1CCCCC1C(=O)OCC=C |

Other CAS No. |

13846-31-6 7500-82-5 |

Origin of Product |

United States |

Foundational & Exploratory

Diallyl hexahydrophthalate CAS number and registry information

This technical guide provides a comprehensive overview of diallyl hexahydrophthalate, including its chemical identity, physicochemical properties, synthesis, and potential applications relevant to researchers, scientists, and drug development professionals. While this compound is primarily an industrial chemical used in polymer synthesis, this guide consolidates available technical information to support a foundational understanding of the compound.

Chemical Identity and Registry Information

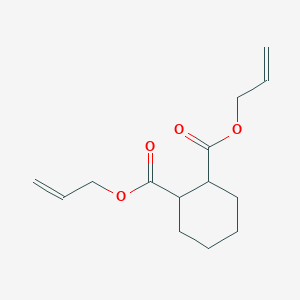

This compound is the diester of hexahydrophthalic acid and allyl alcohol.[1] Its chemical structure consists of a cyclohexane-1,2-dicarboxylate core with two allyl ester groups.

Table 1: Chemical Identity and Registry Information for this compound

| Identifier | Value |

| CAS Number | 13846-31-6 |

| Molecular Formula | C₁₄H₂₀O₄ |

| Molecular Weight | 252.31 g/mol [2] |

| IUPAC Name | bis(prop-2-en-1-yl) cyclohexane-1,2-dicarboxylate[2] |

| Synonyms | Diallyl cyclohexane-1,2-dicarboxylate, Hexahydrophthalic acid diallyl ester, 1,2-Cyclohexanedicarboxylic acid di-2-propenyl ester[2] |

| InChI Key | HEBKPAWCVUSXMB-UHFFFAOYSA-N |

| SMILES | C=CCOC(=O)C1CCCCC1C(=O)OCC=C |

Physicochemical Properties

This compound is a colorless to pale yellow liquid at room temperature. A summary of its key physicochemical properties is presented in Table 2.

Table 2: Physicochemical Properties of this compound

| Property | Value |

| Boiling Point | 330.6 °C at 760 mmHg |

| Density | 1.06 g/cm³ |

| Vapor Pressure | 0.000165 mmHg at 25 °C |

| Refractive Index | 1.479 |

| Water Solubility | 110 mg/L at 20 °C |

| LogP | 3.54 |

Synthesis of this compound

Proposed Experimental Protocol for Synthesis

Reaction: Hexahydrophthalic anhydride + 2 Allyl Alcohol → this compound + Water

Materials:

-

Hexahydrophthalic anhydride

-

Allyl alcohol

-

Lewis acid catalyst (e.g., zinc chloride) or a strong acid catalyst (e.g., p-toluenesulfonic acid)

-

Polymerization inhibitor (e.g., hydroquinone)

-

Toluene (as a solvent for azeotropic removal of water)

-

5% Sodium bicarbonate solution

-

Saturated sodium chloride solution (brine)

-

Anhydrous magnesium sulfate

-

Nitrogen gas atmosphere

Procedure:

-

Reaction Setup: A three-necked round-bottom flask is equipped with a magnetic stirrer, a reflux condenser with a Dean-Stark trap, a thermometer, and a nitrogen inlet.

-

Charging the Reactor: The flask is charged with hexahydrophthalic anhydride, a molar excess of allyl alcohol (e.g., 2.5 to 3 equivalents), a catalytic amount of a Lewis acid or p-toluenesulfonic acid, and a small amount of a polymerization inhibitor. Toluene is added as the solvent.

-

Reaction: The reaction mixture is heated to reflux under a nitrogen atmosphere. The water formed during the esterification is removed azeotropically with toluene and collected in the Dean-Stark trap. The reaction progress is monitored by thin-layer chromatography (TLC) or by measuring the amount of water collected.

-

Work-up: After the reaction is complete (as indicated by the disappearance of the starting material), the mixture is cooled to room temperature. The reaction mixture is then washed sequentially with a 5% sodium bicarbonate solution to neutralize the acid catalyst, water, and finally with brine.

-

Isolation and Purification: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator. The resulting crude product is then purified by vacuum distillation to yield pure this compound.

Analytical Data (Predicted)

While experimental spectra for this compound are not widely published, the expected spectral characteristics can be predicted based on its chemical structure and comparison with analogous compounds like diallyl phthalate.

Table 3: Predicted Spectral Data for this compound

| Technique | Expected Peaks/Signals |

| ¹H NMR | - ~5.9 ppm (m): Vinylic C-H of the allyl group (-CH=CH₂) - ~5.3 ppm (m): Terminal vinylic protons (=CH₂) - ~4.6 ppm (d): Methylene protons adjacent to the ester oxygen (-O-CH₂-CH=) - ~2.5 ppm (m): Methine protons on the cyclohexane ring adjacent to the carbonyl groups - ~1.2-1.9 ppm (m): Methylene protons of the cyclohexane ring |

| ¹³C NMR | - ~174 ppm: Carbonyl carbons of the ester groups - ~132 ppm: Vinylic carbon of the allyl group (-CH=) - ~118 ppm: Terminal vinylic carbon (=CH₂) - ~65 ppm: Methylene carbon adjacent to the ester oxygen (-O-CH₂-) - ~40-45 ppm: Methine carbons on the cyclohexane ring - ~25-30 ppm: Methylene carbons of the cyclohexane ring |

| IR (Infrared) Spectroscopy | - ~3080 cm⁻¹: C-H stretch (vinylic) - ~2940, 2860 cm⁻¹: C-H stretch (aliphatic) - ~1730 cm⁻¹: C=O stretch (ester) - ~1645 cm⁻¹: C=C stretch (alkene) - ~1160 cm⁻¹: C-O stretch (ester) |

| Mass Spectrometry (EI) | - Molecular Ion (M⁺): m/z = 252 - Key Fragments: Loss of allyl group (m/z = 211), loss of allyloxycarbonyl group (m/z = 167), fragments corresponding to the allyl cation (m/z = 41) and hexahydrophthalic anhydride-related ions. |

Biological Activity and Toxicology

Specific studies on the biological activity and signaling pathways of this compound are limited. However, as a phthalate ester, it is prudent to consider the general toxicological profile of this class of compounds. Phthalates are known to be potential endocrine disruptors, and some have been shown to be harmful to aquatic life with long-lasting effects.[2] The biological effects of phthalates are often species-specific and depend on the level and duration of exposure. Upon entering a biological system, phthalates can undergo biotransformation in the liver.[5]

Applications

The primary application of this compound lies in the field of polymer chemistry. The two allyl functional groups allow it to act as a cross-linking agent or a monomer in polymerization reactions, leading to the formation of thermosetting resins. These resins are valued for their thermal stability and excellent electrical insulation properties.

While there are no specific documented applications of this compound in drug development, the broader class of polymers with allyl functionalities has been explored for various biomedical applications.[6][7] These applications include the development of novel biomaterials for drug delivery, tissue engineering, and antimicrobial coatings. The potential for this compound in these areas would be a subject for future research. A recent study highlighted the use of the related compound, diallyl phthalate, in self-healing polymer composites, which could be of interest to materials scientists in the research community.[8]

Visualizations

Proposed Synthesis Workflow

The following diagram illustrates the proposed experimental workflow for the synthesis of this compound.

References

- 1. This compound | 13846-31-6 [chemicalbook.com]

- 2. 1,2-Cyclohexanedicarboxylic acid, 1,2-di-2-propen-1-yl ester | C14H20O4 | CID 101161 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Diallyl phthalate synthesis - chemicalbook [chemicalbook.com]

- 4. CN102229532B - Preparation method of diallyl phthalate - Google Patents [patents.google.com]

- 5. Modes of Action and Species-Specific Effects of Di-(2-ethylhexyl)Phthalate in the Liver [ouci.dntb.gov.ua]

- 6. Significance of Polymers with “Allyl” Functionality in Biomedicine: An Emerging Class of Functional Polymers [ouci.dntb.gov.ua]

- 7. mdpi.com [mdpi.com]

- 8. Development of Diallyl Phthalate-Filled Ceramic Shell Self-Healing Capsules for High-Temperature Polymer Composites [mdpi.com]

A Comprehensive Technical Guide to the Chemical Properties of Diallyl Hexahydrophthalate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diallyl hexahydrophthalate (DAHHP) is a diester of hexahydrophthalic acid and allyl alcohol. It is a colorless, oily liquid primarily utilized as a crosslinking agent and monomer in the production of polymers and resins. Its unique chemical structure, featuring two reactive allyl groups, imparts valuable properties to the resulting polymers, including excellent thermal stability, electrical insulation, and chemical resistance. This technical guide provides an in-depth overview of the chemical and physical properties of this compound, along with detailed experimental protocols for their determination and a summary of its key chemical reactions.

Molecular Structure and Identification

The molecular structure of this compound consists of a cyclohexane-1,2-dicarboxylate core with two allyl ester groups. The presence of cis and trans isomers is possible depending on the stereochemistry of the cyclohexane ring.

Chemical Identifiers:

-

IUPAC Name: bis(prop-2-en-1-yl) cyclohexane-1,2-dicarboxylate[1]

-

CAS Numbers: 13846-31-6, 7500-82-5[1]

Physical and Chemical Properties

A summary of the key physical and chemical properties of this compound is presented in the tables below.

Table 1: Physical Properties of this compound

| Property | Value | Reference |

| Appearance | Colorless liquid | [2] |

| Boiling Point | 330.6 °C at 760 mmHg | [2] |

| Density | 1.06 g/cm³ | [2] |

| Flash Point | 156.9 °C | [2] |

| Vapor Pressure | 0.000165 mmHg at 25 °C | [2] |

| Refractive Index | 1.479 | [2] |

Table 2: Chemical Properties and Reactivity of this compound

| Property | Description | Reference |

| Solubility in Water | Low | [6] |

| Stability | Stable under normal conditions. Polymerizes upon heating or in the presence of a catalyst if not inhibited. | [7] |

| Reactivity | Reacts with strong oxidants, acids, and bases. Undergoes free-radical polymerization. Susceptible to hydrolysis. | [8][9] |

| LogP (Octanol-Water Partition Coefficient) | 2.8 | [1][2] |

Synthesis of this compound

This compound is typically synthesized via the esterification of hexahydrophthalic anhydride with allyl alcohol. This reaction is generally acid-catalyzed.

Caption: Workflow for the synthesis of this compound.

Chemical Reactivity

Polymerization

The most significant chemical property of this compound is its ability to undergo free-radical polymerization through its two allyl groups. This process is typically initiated by organic peroxides (e.g., benzoyl peroxide) or azo compounds at elevated temperatures. The polymerization proceeds via a chain-growth mechanism involving initiation, propagation, and termination steps. Due to the presence of two polymerizable groups, crosslinked, thermoset resins are formed.[9]

Caption: Simplified free-radical polymerization mechanism of DAHHP.

Hydrolysis

As an ester, this compound is susceptible to hydrolysis, which involves the cleavage of the ester bonds to yield hexahydrophthalic acid and allyl alcohol. This reaction can be catalyzed by both acids and bases. Basic hydrolysis, also known as saponification, is typically faster and irreversible, yielding the salt of the carboxylic acid.

Thermal Decomposition

At elevated temperatures, this compound and its polymers will undergo thermal decomposition. For poly(diallyl phthalate), a structurally similar polymer, thermal decomposition has been shown to yield products such as phthalic anhydride.[10] It is expected that the thermal decomposition of this compound would similarly involve chain scission and rearrangements, potentially leading to the formation of hexahydrophthalic anhydride, allyl alcohol, and various smaller volatile organic compounds.

Experimental Protocols

The following are detailed methodologies for determining the key chemical and physical properties of this compound, adapted from standard testing methods.

Determination of Density (Adapted from ASTM D792)

-

Apparatus: Analytical balance, pycnometer (specific gravity bottle) of a known volume, and a constant temperature water bath.

-

Procedure: a. Clean and dry the pycnometer and determine its mass (m₁). b. Fill the pycnometer with distilled water and place it in the constant temperature bath at 23 ± 2°C until it reaches thermal equilibrium. Adjust the water level to the calibration mark and determine the mass of the pycnometer and water (m₂). c. Empty and dry the pycnometer. Fill it with this compound and repeat the temperature equilibration and weighing (m₃).

-

Calculation: The density (ρ) is calculated using the formula: ρ = [(m₃ - m₁) / (m₂ - m₁)] * ρ_water where ρ_water is the density of water at the test temperature.[3][11][12]

Determination of Boiling Point (Adapted from ASTM E1719)

-

Apparatus: Ebulliometer (boiling point apparatus), heating mantle, and a calibrated temperature measuring device.

-

Procedure: a. Place a sample of this compound into the ebulliometer. b. Heat the sample to its boiling point, ensuring a steady reflux is established. c. Measure the temperature of the vapor phase at equilibrium. This temperature is the boiling point at the recorded atmospheric pressure.

-

Note: The boiling point is pressure-dependent and should be reported with the corresponding pressure.[4][13][14][15]

Determination of Flash Point (Adapted from ASTM D93)

-

Apparatus: Pensky-Martens closed-cup tester.[2][16][17][18][19]

-

Procedure: a. Fill the test cup of the Pensky-Martens apparatus with the this compound sample to the specified level. b. Heat the sample at a controlled, constant rate while stirring. c. At regular temperature intervals, apply an ignition source to the vapor space above the liquid. d. The flash point is the lowest temperature at which the application of the ignition source causes the vapors to ignite.[2][16][17][18][19]

Determination of Water Solubility (Adapted from ASTM E1148)

-

Apparatus: Flask with a stirrer, constant temperature bath, and an analytical instrument for quantification (e.g., Gas Chromatography).

-

Procedure: a. Add an excess amount of this compound to a known volume of distilled water in the flask. b. Stir the mixture in a constant temperature bath (e.g., 25°C) for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached. c. Allow the undissolved material to settle. d. Carefully take an aliquot of the aqueous phase, ensuring no undissolved droplets are included. e. Quantify the concentration of this compound in the aqueous sample using a pre-calibrated analytical method.[6][20][21][22]

Conclusion

This compound is a versatile monomer with a well-defined set of chemical and physical properties that make it suitable for a range of applications in the polymer and resin industries. Its ability to undergo free-radical polymerization to form crosslinked networks is central to its utility. A thorough understanding of its synthesis, reactivity, and physical characteristics, as detailed in this guide, is essential for its effective and safe use in research and industrial settings. The provided experimental protocols offer a framework for the accurate determination of its key properties.

References

- 1. 1,2-Cyclohexanedicarboxylic acid, 1,2-di-2-propen-1-yl ester | C14H20O4 | CID 101161 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. ASTM D93 | Flash Point by Pensky-Martens Closed Cup Tester [ayalytical.com]

- 3. file.yizimg.com [file.yizimg.com]

- 4. img.antpedia.com [img.antpedia.com]

- 5. researchgate.net [researchgate.net]

- 6. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 7. Polymerization of diallyl phthalate | Semantic Scholar [semanticscholar.org]

- 8. What is free radical polymerization? types, characteristics, reaction mechanism, and typical methods with examples | Information | FUJIFILM Wako Chemicals Europe GmbH [specchem-wako.fujifilm.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. osti.gov [osti.gov]

- 11. smithers.com [smithers.com]

- 12. Density and Specific Gravity ASTM D792, ISO 1183 [intertek.com]

- 13. webstore.ansi.org [webstore.ansi.org]

- 14. standards.iteh.ai [standards.iteh.ai]

- 15. Boiling Point Test - Safety Data Sheet (SDS) Creation [primeprocesssafety.com]

- 16. store.astm.org [store.astm.org]

- 17. Flash Point by Pensky-Martens Closed Cup: ASTM D93 Standard Tests - The ANSI Blog [blog.ansi.org]

- 18. Pensky–Martens closed-cup test - Wikipedia [en.wikipedia.org]

- 19. nazhco.com [nazhco.com]

- 20. store.astm.org [store.astm.org]

- 21. scribd.com [scribd.com]

- 22. uobabylon.edu.iq [uobabylon.edu.iq]

An In-depth Technical Guide to the Synthesis of Diallyl Hexahydrophthalate from Allyl Alcohol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of diallyl hexahydrophthalate, a valuable monomer in polymer chemistry. The synthesis is achieved through the esterification of hexahydrophthalic anhydride with allyl alcohol. This document outlines the reaction mechanism, a detailed experimental protocol, and relevant quantitative data.

Introduction

This compound is an unsaturated polyester resin that finds applications in the manufacturing of adhesives, coatings, and composites due to its excellent thermal and chemical resistance.[1] The synthesis involves a classic Fischer esterification reaction between hexahydrophthalic anhydride and allyl alcohol. The reaction is typically catalyzed by an acid and driven to completion by the removal of the water byproduct.

Reaction Mechanism

The synthesis of this compound proceeds in two main stages. First, the alcoholysis of hexahydrophthalic anhydride with one equivalent of allyl alcohol leads to the formation of a monoallyl hexahydrophthalate intermediate. This step is generally fast and can occur without a catalyst. The second stage involves the esterification of the carboxylic acid group of the monoester with a second molecule of allyl alcohol to form the desired diester. This second step is reversible and typically requires an acid catalyst and the removal of water to drive the equilibrium towards the product.

// Reactants Hexahydrophthalic_Anhydride [label="Hexahydrophthalic Anhydride"]; Allyl_Alcohol1 [label="Allyl Alcohol"]; Allyl_Alcohol2 [label="Allyl Alcohol"];

// Intermediates and Products Monoallyl_Hexahydrophthalate [label="Monoallyl Hexahydrophthalate"]; Diallyl_Hexahydrophthalate [label="this compound"]; Water [label="Water"];

// Nodes for reaction conditions Catalyst [label="Acid Catalyst (e.g., p-TsOH)", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; Heat [label="Heat", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Reaction Pathway {rank=same; Hexahydrophthalic_Anhydride; Allyl_Alcohol1;} Hexahydrophthalic_Anhydride -> Monoallyl_Hexahydrophthalate [label="Step 1: Ring Opening"]; Allyl_Alcohol1 -> Monoallyl_Hexahydrophthalate;

{rank=same; Monoallyl_Hexahydrophthalate; Allyl_Alcohol2;} Monoallyl_Hexahydrophthalate -> Diallyl_Hexahydrophthalate [label="Step 2: Esterification"]; Allyl_Alcohol2 -> Diallyl_Hexahydrophthalate; Diallyl_Hexahydrophthalate -> Water [style=invis]; // for layout

// Edges for reaction conditions Catalyst -> Monoallyl_Hexahydrophthalate [style=dashed, arrowhead=none]; Heat -> Monoallyl_Hexahydrophthalate [style=dashed, arrowhead=none]; } . Figure 1: Reaction pathway for the synthesis of this compound.

Experimental Protocol

This protocol is based on established esterification procedures for analogous compounds like diallyl phthalate.[2]

3.1. Materials and Equipment

-

Reactants:

-

Hexahydrophthalic anhydride (1 mole equivalent)

-

Allyl alcohol (2.2 mole equivalents)

-

-

Catalyst:

-

p-Toluenesulfonic acid (0.01-0.02 mole equivalents)

-

-

Solvent (for azeotropic distillation):

-

Toluene or xylene

-

-

Neutralizing Agent:

-

5% Sodium carbonate solution

-

-

Drying Agent:

-

Anhydrous magnesium sulfate or sodium sulfate

-

-

Equipment:

-

Three-neck round-bottom flask

-

Dean-Stark apparatus

-

Reflux condenser

-

Heating mantle with a magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

-

Vacuum distillation setup

-

3.2. Reaction Procedure

-

Charging the Reactor: To a dry three-neck round-bottom flask equipped with a magnetic stirrer, Dean-Stark apparatus, and a reflux condenser, add hexahydrophthalic anhydride (1 mole eq.), allyl alcohol (2.2 mole eq.), and toluene (as a solvent for azeotropic removal of water).

-

Addition of Catalyst: Add p-toluenesulfonic acid (0.01-0.02 mole eq.) to the reaction mixture.

-

Reaction: Heat the mixture to reflux with vigorous stirring. The water produced during the esterification will be collected in the Dean-Stark trap as an azeotrope with toluene. The reaction progress can be monitored by the amount of water collected. The reaction is typically complete when no more water is collected (usually 4-8 hours).

-

Cooling and Neutralization: Once the reaction is complete, cool the mixture to room temperature. Transfer the reaction mixture to a separatory funnel and wash with a 5% sodium carbonate solution to remove the acid catalyst and any unreacted monoester. Wash subsequently with water until the aqueous layer is neutral.

-

Drying: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Solvent Removal: Filter off the drying agent and remove the toluene by rotary evaporation.

-

Purification: Purify the crude this compound by vacuum distillation.

// Workflow Steps Start [label="Start", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Charge_Reactors [label="Charge Reactor:\n- Hexahydrophthalic Anhydride\n- Allyl Alcohol\n- Toluene"]; Add_Catalyst [label="Add p-Toluenesulfonic Acid"]; Reflux [label="Heat to Reflux\n(Azeotropic Water Removal)"]; Cool_Down [label="Cool to Room Temperature"]; Neutralize [label="Wash with 5% Na2CO3 Solution"]; Wash_Water [label="Wash with Water"]; Dry [label="Dry with Anhydrous MgSO4"]; Solvent_Removal [label="Solvent Removal\n(Rotary Evaporation)"]; Purification [label="Vacuum Distillation"]; End [label="End Product:\nthis compound", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Workflow Path Start -> Charge_Reactors; Charge_Reactors -> Add_Catalyst; Add_Catalyst -> Reflux; Reflux -> Cool_Down; Cool_Down -> Neutralize; Neutralize -> Wash_Water; Wash_Water -> Dry; Dry -> Solvent_Removal; Solvent_Removal -> Purification; Purification -> End; } . Figure 2: Experimental workflow for the synthesis and purification of this compound.

Data Presentation

The following tables summarize the key quantitative data for the reactants and the product.

Table 1: Physical and Chemical Properties of Reactants

| Compound | Molecular Formula | Molar Mass ( g/mol ) | Density (g/cm³) | Boiling Point (°C) |

| Hexahydrophthalic Anhydride | C₈H₁₀O₃ | 154.16 | 1.18 | 296 |

| Allyl Alcohol | C₃H₆O | 58.08 | 0.854 | 97 |

Table 2: Physical and Chemical Properties of this compound

| Property | Value |

| CAS Number | 13846-31-6 |

| Molecular Formula | C₁₄H₂₀O₄ |

| Molar Mass ( g/mol ) | 252.31 |

| Appearance | Colorless liquid |

| Density (g/cm³) | 1.06 |

| Boiling Point (°C) | 330.6 at 760 mmHg |

| Flash Point (°C) | 156.9 |

| Refractive Index | 1.479 |

Table 3: Typical Reaction Parameters

| Parameter | Value |

| Molar Ratio (Alcohol:Anhydride) | 2.2 : 1 |

| Catalyst Loading (mol%) | 1-2 |

| Reaction Temperature (°C) | Reflux of Toluene (~111°C) |

| Reaction Time (hours) | 4-8 |

| Expected Yield (%) | > 90 |

Safety Considerations

-

Allyl alcohol is toxic and flammable. Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

-

p-Toluenesulfonic acid is corrosive. Avoid contact with skin and eyes.

-

Toluene is flammable and has known health risks. Use with adequate ventilation.

-

The reaction should be conducted behind a safety shield.

-

Ensure all glassware is properly secured.

References

Diallyl Hexahydrophthalate: A Technical Overview for Researchers

Introduction: Diallyl hexahydrophthalate (DAHHP) is a diester of hexahydrophthalic acid and allyl alcohol. As a member of the phthalate family, it finds use as a plasticizer and a monomer for polymerization processes. For researchers, particularly in the fields of materials science and drug development, understanding its chemical properties, synthesis, and potential biological interactions is crucial for its application and for assessing its safety profile. This document provides a technical guide to the core characteristics of this compound.

Molecular Formula and Physicochemical Properties

This compound is identified by the CAS number 13846-31-6.[1] Its fundamental molecular and physical characteristics are summarized below.

| Property | Value |

| Molecular Formula | C₁₄H₂₀O₄[2] |

| Molecular Weight | 252.31 g/mol [2][3] |

| Density | 1.06 g/cm³ |

| Boiling Point | 330.6°C at 760 mmHg |

| Flash Point | 156.9°C |

| Vapor Pressure | 0.000165 mmHg at 25°C |

| Refractive Index | 1.479 |

| Synonyms | bis(prop-2-enyl) cyclohexane-1,2-dicarboxylate, 1,2-Cyclohexanedicarboxylic acid di-2-propenyl ester[3] |

Synthesis of this compound

The synthesis of this compound is achieved through the esterification of hexahydrophthalic anhydride with allyl alcohol. This reaction typically requires a catalyst and heat to proceed to completion.

Experimental Protocol: Fischer Esterification

This protocol describes a general method for the synthesis of this compound based on standard esterification procedures for anhydrides.

Materials:

-

Hexahydrophthalic anhydride (1 mole equivalent)

-

Allyl alcohol (2.2 mole equivalents, slight excess to drive the reaction)

-

p-Toluenesulfonic acid (catalytic amount, e.g., 0.02 mole equivalent)

-

Toluene (as solvent, to facilitate water removal)

-

5% Sodium bicarbonate (NaHCO₃) solution

-

Saturated sodium chloride (NaCl) solution (brine)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Dean-Stark apparatus

-

Round-bottom flask

-

Reflux condenser

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: To a round-bottom flask equipped with a Dean-Stark apparatus and reflux condenser, add hexahydrophthalic anhydride, allyl alcohol, toluene, and a catalytic amount of p-toluenesulfonic acid.

-

Reflux: Heat the mixture to reflux. The water produced during the esterification will be collected in the Dean-Stark trap, driving the reaction to completion. Continue reflux until no more water is collected.

-

Cooling and Neutralization: Once the reaction is complete, allow the mixture to cool to room temperature. Transfer the mixture to a separatory funnel and wash with a 5% sodium bicarbonate solution to neutralize the acidic catalyst.

-

Aqueous Wash: Further wash the organic layer with water and then with a saturated brine solution to remove any remaining water-soluble impurities.

-

Drying: Dry the organic layer over anhydrous magnesium sulfate.

-

Solvent Removal: Filter off the drying agent and remove the toluene solvent using a rotary evaporator.

-

Purification: The crude this compound can be further purified by vacuum distillation to yield the final product.

Potential Signaling Pathway Interactions

While this compound itself has not been extensively studied for its effects on specific cellular signaling pathways, related diallyl compounds (such as diallyl trisulfide from garlic) and other phthalates are known to interact with biological systems. Diallyl polysulfanes have been shown to modulate pathways involved in cellular stress and apoptosis, such as the Mitogen-Activated Protein Kinase (MAPK) signaling cascade.[4] Phthalates as a class are also recognized as potential endocrine disruptors.[5]

The diagram below illustrates a simplified version of the MAPK/ERK pathway, which is a common target for xenobiotics and a crucial pathway in regulating cell proliferation, differentiation, and survival. External stimuli, potentially including metabolites of compounds like DAHHP, can trigger this cascade.

References

- 1. This compound | 13846-31-6 [chemicalbook.com]

- 2. Page loading... [wap.guidechem.com]

- 3. 1,2-Cyclohexanedicarboxylic acid, 1,2-di-2-propen-1-yl ester | C14H20O4 | CID 101161 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Diallyl phthalate | C14H14O4 | CID 8560 - PubChem [pubchem.ncbi.nlm.nih.gov]

Physical properties including boiling and melting points of diallyl hexahydrophthalate.

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the core physical properties of diallyl hexahydrophthalate, with a specific focus on its boiling and melting points. The information is compiled to support research and development activities where this compound's physical characteristics are of paramount importance.

Introduction

This compound (CAS No: 13846-31-6) is a colorless liquid characterized by the molecular formula C₁₄H₂₀O₄.[1][2] It is recognized for its applications in the production of polymers and resins, where it imparts excellent heat resistance and chemical stability.[1] These properties make it a crucial component in the manufacturing of various materials, including adhesives, coatings, and composites.[1]

Quantitative Physical Properties

The physical properties of this compound are summarized in the table below. These parameters are critical for handling, processing, and storage, as well as for predicting its behavior in various chemical and physical processes.

| Property | Value | Units | Conditions | Citations |

| Boiling Point | 330.6 | °C | at 760 mmHg | [1][2] |

| 130 | °C | at 101,325 Pa | [3] | |

| Melting Point | Not specified (exists as a liquid at room temperature) | °C | - | [1] |

| Density | 1.06 | g/cm³ | at 20°C | [1][2][3] |

| Refractive Index | 1.479 | - | - | [1][2] |

| Flash Point | 156.9 | °C | - | [1][2] |

| Vapor Pressure | 0.000165 | mmHg | at 25°C | [1][2] |

| 0.02 | Pa | at 25°C | [3] | |

| Water Solubility | 110 | mg/L | at 20°C | [3] |

| LogP | 3.54 | - | - | [3] |

| Molecular Weight | 252.31 | g/mol | - | [4][5] |

Experimental Protocols for Property Determination

The determination of physical properties such as boiling and melting points is fundamental to characterizing a chemical substance. Standard laboratory procedures are employed to ensure accuracy and reproducibility.

Boiling Point Determination:

The boiling point of a liquid is the temperature at which its vapor pressure equals the surrounding atmospheric pressure.[6] For a substance like this compound, a common method for determining the boiling point is simple distillation.[7]

-

Apparatus: A distillation flask, condenser, receiving flask, thermometer, and a heating source (e.g., heating mantle or oil bath) are required.

-

Procedure:

-

The liquid sample is placed in the distillation flask.

-

The apparatus is assembled, ensuring the thermometer bulb is positioned correctly to measure the temperature of the vapor as it passes into the condenser.

-

The flask is gently heated, and the temperature is monitored.

-

The boiling point is recorded as the temperature at which the vapor temperature stabilizes while the liquid is actively boiling and condensing.[8]

-

It is crucial to note the atmospheric pressure at the time of measurement, as boiling point is pressure-dependent.[6]

-

Melting Point Determination:

While this compound is a liquid at standard conditions, the determination of a melting point for solid organic compounds is a key indicator of purity.[6][9] A pure crystalline solid typically exhibits a sharp melting point over a narrow range (0.5-1°C).[6][9]

-

Apparatus: A melting point apparatus (such as a Mel-Temp or Thiele tube) and capillary tubes are used.[6][9]

-

Procedure:

-

A small amount of the solid sample is packed into a thin-walled capillary tube.[9]

-

The capillary tube is placed in the heating block of the melting point apparatus alongside a thermometer.[9]

-

The sample is heated slowly, typically at a rate of 1-2°C per minute, as it approaches the expected melting point.[7][9]

-

The melting range is recorded from the temperature at which the first drop of liquid appears to the temperature at which the entire sample has melted into a clear liquid.[7]

-

Visualization of Physical State Transitions

The following diagram illustrates the logical relationship between the physical states of a substance as a function of temperature, relative to its melting and boiling points.

Caption: State transitions based on melting and boiling points.

References

- 1. Page loading... [guidechem.com]

- 2. chemnet.com [chemnet.com]

- 3. Diallylhexahydrophthalat | 13846-31-6 [m.chemicalbook.com]

- 4. Page loading... [guidechem.com]

- 5. 1,2-Cyclohexanedicarboxylic acid, 1,2-di-2-propen-1-yl ester | C14H20O4 | CID 101161 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. alnoor.edu.iq [alnoor.edu.iq]

- 7. youtube.com [youtube.com]

- 8. noblesciencepress.org [noblesciencepress.org]

- 9. chem.ucalgary.ca [chem.ucalgary.ca]

Diallyl Hexahydrophthalate: A Technical Guide to its Role as a Crosslinkable Monomer

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diallyl hexahydrophthalate (DAHP) is a crosslinkable monomer with potential applications in the synthesis of thermosetting resins. As a saturated alicyclic diester of allyl alcohol and hexahydrophthalic acid, its structure suggests utility in forming polymers with high thermal stability, excellent electrical insulation properties, and robust chemical resistance. This technical guide provides a comprehensive overview of the role of DAHP as a crosslinkable monomer, including its physicochemical properties, polymerization and crosslinking mechanisms, and potential performance characteristics.

Due to a notable scarcity of specific experimental data on this compound in publicly available literature, this guide will leverage data from its well-characterized aromatic analog, diallyl phthalate (DAP), to illustrate the fundamental principles of its polymerization and the expected properties of the resulting polymers. The structural similarities between DAHP and DAP, primarily the presence of two allyl functional groups, allow for informed analogies regarding reaction mechanisms and material performance. It is imperative, however, that the data presented for DAP is understood as a proxy, and further empirical research on DAHP is necessary for definitive characterization.

Physicochemical Properties of this compound

This compound is a colorless liquid under standard conditions. Its key physical and chemical properties are summarized in the table below. These properties are crucial for understanding its behavior during storage, handling, and polymerization.

| Property | Value | Reference |

| CAS Number | 13846-31-6 | |

| Molecular Formula | C₁₄H₂₀O₄ | |

| Molecular Weight | 252.31 g/mol | |

| Density | 1.06 g/cm³ | |

| Boiling Point | 330.6 °C at 760 mmHg | |

| Flash Point | 156.9 °C | |

| Refractive Index | 1.479 | |

| Vapor Pressure | 0.000165 mmHg at 25 °C |

Polymerization and Crosslinking Mechanism

The polymerization of diallyl esters like DAHP proceeds via a free-radical mechanism, typically initiated by organic peroxides such as benzoyl peroxide or di-tert-butyl peroxide at elevated temperatures. The process is characterized by a unique mechanism involving intramolecular cyclization followed by intermolecular crosslinking, leading to a highly crosslinked, three-dimensional network structure.

The polymerization can be conceptualized in the following stages:

-

Initiation: The thermal decomposition of the initiator generates free radicals.

-

Propagation and Cyclization: A free radical attacks one of the allyl groups of a DAHP monomer, initiating polymerization. The resulting radical can then undergo an intramolecular cyclization reaction with the second allyl group on the same monomer to form a more stable cyclic radical. This cyclization is a key feature of diallyl ester polymerization and contributes to the properties of the final polymer.

-

Crosslinking: The cyclic radicals, as well as uncyclized propagating chains, can react with the allyl groups of other DAHP monomers or growing polymer chains. This intermolecular reaction leads to the formation of a crosslinked network.

-

Termination: The polymerization process is terminated by the combination or disproportionation of free radicals.

The following diagram illustrates the generalized polymerization and crosslinking mechanism for a diallyl ester monomer.

Properties of Analogous Poly(diallyl phthalate) Resins

Mechanical Properties of Poly(diallyl phthalate)

The mechanical properties of PDP are highly dependent on the formulation, including the type and amount of filler. The following table summarizes typical mechanical properties for unfilled and glass-filled PDP resins.

| Property | Unfilled PDP | Glass-Filled PDP |

| Tensile Strength (MPa) | 35 - 55 | 55 - 95 |

| Tensile Modulus (GPa) | 3.5 - 4.5 | 10 - 16 |

| Flexural Strength (MPa) | 60 - 90 | 110 - 165 |

| Flexural Modulus (GPa) | 3.5 - 4.8 | 10 - 17 |

| Compressive Strength (MPa) | 160 - 240 | 170 - 275 |

| Izod Impact Strength (J/m) | 10 - 20 | 320 - 800 |

Note: These values are typical ranges and can vary based on the specific grade of resin and curing conditions.

Thermal Properties of Poly(diallyl phthalate)

PDP resins are known for their excellent thermal stability and performance at elevated temperatures.

| Property | Value |

| Glass Transition Temperature (Tg) | 155 - 165 °C |

| Heat Deflection Temperature (°C) | 155 - 230 (at 1.82 MPa) |

| Continuous Use Temperature (°C) | 150 - 200 |

| Coefficient of Thermal Expansion (10⁻⁵ /°C) | 6 - 8 |

Note: The specific values can be influenced by the degree of cure and the presence of fillers.

Experimental Protocols

The following are generalized experimental protocols for the synthesis and polymerization of a diallyl ester prepolymer, based on established methods for diallyl phthalate. These should be adapted and optimized for this compound.

Synthesis of this compound Monomer

Materials:

-

Hexahydrophthalic anhydride

-

Allyl alcohol

-

Toluene (as a solvent and for azeotropic removal of water)

-

p-Toluenesulfonic acid (catalyst)

-

Sodium carbonate solution (for neutralization)

-

Anhydrous magnesium sulfate (for drying)

Procedure:

-

In a round-bottom flask equipped with a Dean-Stark trap, a condenser, and a mechanical stirrer, combine hexahydrophthalic anhydride, a slight excess of allyl alcohol, and toluene.

-

Add a catalytic amount of p-toluenesulfonic acid.

-

Heat the mixture to reflux. Water produced during the esterification reaction will be removed azeotropically with toluene and collected in the Dean-Stark trap.

-

Monitor the reaction progress by measuring the amount of water collected. The reaction is complete when the theoretical amount of water has been removed.

-

Cool the reaction mixture to room temperature.

-

Wash the organic layer with a sodium carbonate solution to neutralize the acid catalyst, followed by washing with water until the aqueous layer is neutral.

-

Dry the organic layer over anhydrous magnesium sulfate.

-

Filter the mixture and remove the toluene under reduced pressure using a rotary evaporator to yield the crude this compound monomer.

-

The monomer can be further purified by vacuum distillation.

Free-Radical Polymerization to a Prepolymer

Materials:

-

This compound monomer

-

Initiator (e.g., benzoyl peroxide)

-

Solvent (e.g., toluene, optional for solution polymerization)

Procedure:

-

Charge the this compound monomer into a reaction vessel equipped with a stirrer, a thermometer, and an inert gas inlet.

-

If performing solution polymerization, add the solvent.

-

Under a nitrogen atmosphere, heat the monomer to the desired reaction temperature (e.g., 80-100 °C).

-

Dissolve the initiator in a small amount of the monomer or a suitable solvent and add it to the reaction vessel.

-

Maintain the temperature and continue the polymerization. The viscosity of the mixture will increase as the prepolymer forms.

-

The polymerization is carried out to a limited conversion (typically 20-30%) to avoid gelation. The reaction is stopped before the gel point is reached.

-

Cool the reaction mixture rapidly to quench the polymerization.

-

The resulting viscous solution contains the soluble prepolymer dissolved in the unreacted monomer. This mixture can be used directly for molding applications or the prepolymer can be isolated by precipitation in a non-solvent like methanol.

Curing of the Prepolymer to a Thermoset Resin

Materials:

-

This compound prepolymer (in monomer)

-

Additional initiator (e.g., tert-butyl peroxybenzoate for high-temperature curing)

-

Fillers (e.g., glass fibers, optional)

-

Mold release agent

Procedure:

-

Thoroughly mix the prepolymer syrup with the curing initiator and any desired fillers.

-

Apply a mold release agent to the surface of the mold.

-

Pour the resin mixture into the preheated mold.

-

Cure the resin under heat and pressure. A typical curing cycle might be 150-180 °C for several minutes to hours, depending on the part thickness and the specific initiator used.

-

After the initial cure in the mold, a post-curing step at a higher temperature (e.g., 160-200 °C) for several hours may be employed to ensure complete crosslinking and to maximize the thermal and mechanical properties of the final product.

The following diagram outlines the general experimental workflow for the synthesis and curing of a diallyl ester-based resin.

Potential Applications

Drawing parallels from the established uses of diallyl phthalate resins, polymers derived from this compound are expected to be suitable for applications demanding high performance under harsh conditions. The alicyclic nature of DAHP may offer advantages in terms of UV stability and flexibility over its aromatic counterpart. Potential applications include:

-

Electrical and Electronic Components: Due to their excellent electrical insulation properties and dimensional stability at high temperatures, DAHP-based resins could be used for connectors, insulators, switches, and encapsulating electronic components.

-

Laminates and Composites: When reinforced with fibers such as glass or carbon, DAHP polymers could form high-strength, lightweight composites for aerospace, automotive, and industrial applications.

-

Adhesives and Sealants: The crosslinked network structure can provide strong adhesion and excellent resistance to chemicals and heat, making it suitable for high-performance adhesives and sealants.

-

Coatings: DAHP-based coatings could offer superior durability, chemical resistance, and thermal stability for protective applications on various substrates.

Conclusion

This compound is a promising crosslinkable monomer for the development of high-performance thermosetting polymers. Its alicyclic structure, combined with the reactive allyl functionalities, suggests the potential for creating materials with a valuable combination of thermal stability, chemical resistance, and good electrical insulating properties. While a comprehensive experimental characterization of DAHP and its polymers is still needed, the extensive knowledge base for the analogous diallyl phthalate provides a strong foundation for future research and development. The experimental protocols and property data presented in this guide, largely based on this analogy, offer a starting point for scientists and engineers interested in exploring the potential of this compound in advanced material applications. Further research is encouraged to elucidate the specific polymerization kinetics of DAHP and to fully characterize the mechanical, thermal, and electrical properties of the resulting polymers.

IUPAC name for diallyl hexahydrophthalate.

An In-depth Technical Guide to Diallyl Hexahydrophthalate

This technical guide provides a comprehensive overview of this compound, including its chemical identity, physicochemical properties, a detailed experimental protocol for its synthesis, and a visual representation of the synthesis workflow. This document is intended for researchers, scientists, and professionals in drug development and chemical synthesis.

Chemical Identity and Structure

The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is bis(prop-2-enyl) cyclohexane-1,2-dicarboxylate .[1][2] It is also commonly known by other names such as 1,2-Cyclohexanedicarboxylic acid, di-2-propenyl ester and this compound.[3][4][5]

The chemical structure is characterized by a cyclohexane ring with two adjacent carboxylate groups, each esterified with an allyl group.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below for easy reference and comparison.

| Property | Value | Reference |

| Molecular Weight | 252.31 g/mol | [2][7] |

| Density | 1.06 g/cm³ at 20°C | [3][5][8] |

| Boiling Point | 330.6°C at 760 mmHg | [3][5] |

| Flash Point | 156.9°C | [3][5] |

| Vapor Pressure | 0.000165 mmHg at 25°C | [3][5] |

| Refractive Index | 1.479 | [3][5] |

| Water Solubility | 110 mg/L at 20°C | [4][8] |

| LogP | 3.54 | [4] |

Experimental Protocol: Synthesis of this compound

The following is a detailed experimental protocol for the synthesis of this compound via the esterification of hexahydrophthalic anhydride with allyl alcohol. This protocol is adapted from general esterification procedures for similar compounds.

Materials:

-

Hexahydrophthalic anhydride

-

Allyl alcohol

-

Acid catalyst (e.g., p-toluenesulfonic acid or sulfuric acid)

-

Toluene (as a solvent and for azeotropic removal of water)

-

5% Sodium bicarbonate (NaHCO₃) solution

-

Saturated sodium chloride (NaCl) solution (brine)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Dean-Stark apparatus

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and a Dean-Stark apparatus connected to a reflux condenser, add hexahydrophthalic anhydride (1 molar equivalent), allyl alcohol (2.5 molar equivalents), and a catalytic amount of p-toluenesulfonic acid (0.02 molar equivalents). Add toluene to the flask.

-

Esterification: Heat the reaction mixture to reflux with vigorous stirring. The water formed during the reaction will be removed azeotropically with toluene and collected in the Dean-Stark trap. Monitor the progress of the reaction by observing the amount of water collected. The reaction is typically complete when the theoretical amount of water has been collected.

-

Work-up: Once the reaction is complete, allow the mixture to cool to room temperature. Transfer the reaction mixture to a separatory funnel.

-

Washing: Wash the organic layer sequentially with:

-

5% sodium bicarbonate solution to neutralize the acid catalyst.

-

Water.

-

Saturated sodium chloride solution (brine) to aid in phase separation.

-

-

Drying: Separate the organic layer and dry it over anhydrous magnesium sulfate or sodium sulfate.

-

Solvent Removal: Filter the drying agent and remove the toluene and excess allyl alcohol from the filtrate using a rotary evaporator.

-

Purification: The crude this compound can be further purified by vacuum distillation to obtain the final product.

Synthesis Workflow

The following diagram illustrates the key steps in the synthesis of this compound.

Biological Context and Applications in Drug Development

Phthalic acid esters (PAEs) are a broad class of compounds with diverse biological activities.[8] Some naturally occurring PAEs have been reported to exhibit allelopathic, antimicrobial, and insecticidal properties.[8] However, it is important to note that many synthetic PAEs are considered potential endocrine disruptors and may have adverse effects on aquatic organisms.[8]

Currently, there is limited specific information available in the public domain regarding the detailed biological signaling pathways or direct applications of this compound in drug development. Its relevance to the field would likely be as a plasticizer in medical devices or as a component in drug delivery systems, where its physical properties are of primary importance. Further research is needed to elucidate any specific pharmacological activity of this compound.

References

- 1. 1,2-Cyclohexanedicarboxylic acid, 1,2-di-2-propen-1-yl ester | C14H20O4 | CID 101161 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. US2557639A - Esterification with allyl type alcohols - Google Patents [patents.google.com]

- 3. CN102229532B - Preparation method of diallyl phthalate - Google Patents [patents.google.com]

- 4. Diallyl phthalate | C14H14O4 | CID 8560 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. chemnet.com [chemnet.com]

- 6. This compound | 13846-31-6 [chemicalbook.com]

- 7. Page loading... [wap.guidechem.com]

- 8. Phthalic Acid Esters: Natural Sources and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

Diallyl Hexahydrophthalate: A Technical Guide to Health, Safety, and Toxicity Data

Chemical and Physical Properties

Diallyl hexahydrophthalate is the diallyl ester of 1,2-Cyclohexanedicarboxylic acid.

| Property | Value | Reference |

| CAS Number | 13846-31-6, 7500-82-5 | [1][2] |

| Molecular Formula | C₁₄H₂₀O₄ | [2] |

| Molecular Weight | 252.31 g/mol | [1] |

| Appearance | Colorless liquid | [3] |

| Boiling Point | 330.6°C at 760 mmHg | [4] |

| Flash Point | 156.9°C | [4] |

| Density | 1.06 g/cm³ | [4] |

| Water Solubility | 110 mg/L at 20°C | [3] |

| LogP | 3.54 | [3] |

Toxicological Data Summary

The toxicological data presented below is primarily for diallyl phthalate and is used as a surrogate for this compound.

Acute Toxicity

| Endpoint | Species | Route | Value | Reference |

| LD50 | Rat (male) | Oral | 891 mg/kg bw | [5] |

| LD50 | Rat (female) | Oral | 656 mg/kg bw | [5] |

| LD50 | Mouse (male) | Oral | 1070 mg/kg bw | [5] |

| LD50 | Mouse (female) | Oral | 1690 mg/kg bw | [5] |

| LD50 | Dog | Oral | ~800 mg/kg bw | [5] |

| LD50 | Rabbit | Dermal | 3300 mg/kg bw | [5] |

| LC50 | Rat (1-hour) | Inhalation | 8300 mg/m³ | [5] |

Irritation and Sensitization

| Endpoint | Species | Result | Reference |

| Skin Irritation | Rabbit | Non-irritating | [5][6] |

| Eye Irritation | Rabbit | Non-irritating | [5][6] |

| Skin Sensitization | Mouse | Positive (Local Lymph Node Assay) | [5][6] |

Repeated Dose Toxicity

| Species | Route | NOAEL | LOAEL | Effects Observed at LOAEL | Reference |

| Rat | Gavage | 50 mg/kg bw/day (female) | 100 mg/kg bw/day (female) | Liver effects | [6] |

| Rat | Gavage | <50 mg/kg bw/day (male) | 50 mg/kg bw/day (male) | Liver effects | [6] |

Genotoxicity

| Assay | Test System | Metabolic Activation | Result | Reference |

| Ames Test | S. typhimurium | With and without | Negative in most strains, weakly positive in one with activation | [6] |

| Umu Test | S. typhimurium | With and without | Negative | [6] |

| Chromosome Aberration | Chinese Hamster Ovary (CHO) cells | Not specified | Not specified | [6] |

| Micronucleus Test | Mouse | In vivo | Negative | [6] |

| Sister Chromatid Exchange | Chinese Hamster Ovary (CHO) cells | Not specified | Not specified | [6] |

Carcinogenicity

A National Toxicology Program (NTP) bioassay on diallyl phthalate in rats resulted in a dose-dependent increase in chronic liver injury.[6] An increased incidence of mononuclear cell leukemia was observed in female rats at 100 mg/kg bw/day.[6]

Experimental Protocols

Detailed experimental protocols for the key studies cited are summarized below. These protocols are for diallyl phthalate .

Acute Oral Toxicity (Rat) - Based on NTP Studies

-

Test Substance: Diallyl phthalate

-

Species: Fischer 344 rats

-

Vehicle: Corn oil

-

Administration: Gavage

-

Dose Levels: Varied to determine the LD50

-

Observation Period: 14 days

-

Parameters Observed: Clinical signs of toxicity, mortality, body weight changes, and gross necropsy at termination.

Skin Sensitization - Mouse Local Lymph Node Assay (LLNA) - OECD TG 429

-

Test Substance: Diallyl phthalate

-

Species: CBA/Ca mice

-

Vehicle: Acetone/olive oil (4:1)

-

Procedure:

-

A solution of the test substance at various concentrations (0.5%, 5%, and 50% w/v) is applied to the dorsum of each ear of the mice for three consecutive days.[6]

-

On day 5, a solution of ³H-methyl thymidine is injected intravenously.

-

Five hours after injection, the mice are euthanized, and the draining auricular lymph nodes are excised.

-

A single-cell suspension of lymph node cells is prepared and incubated with trichloroacetic acid to precipitate cellular macromolecules.

-

The amount of incorporated radioactivity is measured by liquid scintillation counting.

-

-

Endpoint: The Stimulation Index (SI) is calculated as the ratio of the mean proliferation in the test group to the mean proliferation in the vehicle control group. An SI of 3 or greater is considered a positive result.[6]

Genotoxicity - Salmonella/Microsome Assay (Ames Test) - OECD TG 471

-

Test Substance: Diallyl phthalate

-

Test System: Salmonella typhimurium strains (e.g., TA98, TA100, TA1535, TA1537)

-

Metabolic Activation: With and without a mammalian microsomal fraction (S9 mix) from induced rat liver.

-

Procedure:

-

The tester strains are exposed to various concentrations of the test substance in the presence and absence of S9 mix.

-

The mixture is incorporated into a top agar and poured onto minimal glucose agar plates.

-

The plates are incubated for 48-72 hours at 37°C.

-

-

Endpoint: The number of revertant colonies (his+) is counted. A substance is considered mutagenic if it causes a dose-dependent increase in the number of revertants and the increase is reproducible.

Signaling Pathways and Workflows

Potential Metabolic Pathway of Diallyl Phthalate

The metabolism of diallyl phthalate is expected to involve hydrolysis of the ester bonds to form monoallyl phthalate and allyl alcohol.[5] Allyl alcohol can be further metabolized.

Caption: Proposed metabolic pathway for diallyl phthalate.

Experimental Workflow for Skin Sensitization (LLNA)

The following diagram illustrates the workflow for the Local Lymph Node Assay.

Caption: Experimental workflow for the Mouse Local Lymph Node Assay.

Logical Relationship for Hazard Identification

This diagram illustrates the logic used in this guide to infer the potential hazards of this compound.

References

- 1. Page loading... [guidechem.com]

- 2. 1,2-Cyclohexanedicarboxylic acid, 1,2-di-2-propen-1-yl ester | C14H20O4 | CID 101161 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound | 13846-31-6 [chemicalbook.com]

- 4. chemnet.com [chemnet.com]

- 5. hpvchemicals.oecd.org [hpvchemicals.oecd.org]

- 6. industrialchemicals.gov.au [industrialchemicals.gov.au]

Synonyms and alternative names for diallyl hexahydrophthalate.

This technical guide provides a comprehensive overview of diallyl hexahydrophthalate, including its nomenclature, physicochemical properties, and representative experimental protocols for its synthesis and analysis. This document is intended for researchers, scientists, and professionals in drug development and materials science who require detailed technical information on this compound.

Synonyms and Alternative Names

This compound is known by several names in the scientific and commercial literature. A comprehensive list of its synonyms and identifiers is provided below:

-

IUPAC Name: bis(prop-2-enyl) cyclohexane-1,2-dicarboxylate[1][2]

-

Alternative CAS Number: 7500-82-5[2]

-

EC Number: 237-580-1[1]

-

Common Synonyms:

Physicochemical Properties

The key physicochemical properties of this compound are summarized in the table below for easy reference.

| Property | Value | Reference |

| Molecular Formula | C₁₄H₂₀O₄ | [1][3] |

| Molecular Weight | 252.31 g/mol | [2] |

| Appearance | Colorless liquid | [3] |

| Boiling Point | 330.6 °C at 760 mmHg | [3] |

| Density | 1.06 g/cm³ | [3] |

| Flash Point | 156.9 °C | [3] |

| Refractive Index | 1.479 | [3] |

| Vapor Pressure | 0.000165 mmHg at 25 °C | [3] |

| LogP | 2.8 | [3] |

Experimental Protocols

Detailed experimental methodologies are crucial for the synthesis and analysis of this compound. The following sections provide representative protocols.

This protocol describes a general method for the synthesis of this compound through the Fischer esterification of hexahydrophthalic anhydride with allyl alcohol.

Materials:

-

Hexahydrophthalic anhydride

-

Allyl alcohol

-

p-Toluenesulfonic acid (catalyst)

-

Toluene (for azeotropic removal of water)

-

5% Sodium bicarbonate solution

-

Saturated sodium chloride solution (brine)

-

Anhydrous magnesium sulfate

-

Ethyl acetate

-

Hexane

Equipment:

-

Round-bottom flask

-

Dean-Stark apparatus

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Separatory funnel

-

Rotary evaporator

-

Glassware for extraction and filtration

-

Vacuum distillation apparatus

Procedure:

-

To a round-bottom flask equipped with a Dean-Stark apparatus, reflux condenser, and magnetic stir bar, add hexahydrophthalic anhydride (1.0 eq), allyl alcohol (2.5 eq), and a catalytic amount of p-toluenesulfonic acid (0.05 eq).

-

Add toluene to the flask to facilitate the azeotropic removal of water.

-

Heat the reaction mixture to reflux with vigorous stirring. The progress of the reaction can be monitored by observing the collection of water in the Dean-Stark trap.

-

Continue refluxing until the theoretical amount of water has been collected, indicating the completion of the esterification.

-

Allow the reaction mixture to cool to room temperature.

-

Transfer the mixture to a separatory funnel and wash sequentially with 5% sodium bicarbonate solution to neutralize the acid catalyst, followed by water, and finally with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.

-

The crude product can be purified by vacuum distillation to yield pure this compound.

This protocol outlines a general method for the analysis of this compound using GC-MS.

Instrumentation and Conditions:

-

Gas Chromatograph: Agilent 8890 GC or equivalent

-

Mass Spectrometer: Agilent 5977B MS or equivalent[5]

-

Column: DB-5ms, 30 m x 0.25 mm i.d., 0.25 µm film thickness[6]

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min[6]

-

Injection Mode: Splitless

-

Injector Temperature: 280 °C

-

Oven Temperature Program:

-

Initial temperature: 60 °C, hold for 2 minutes

-

Ramp: 10 °C/min to 280 °C

-

Hold at 280 °C for 5 minutes

-

-

MS Transfer Line Temperature: 280 °C

-

Ion Source Temperature: 230 °C

-

Ionization Mode: Electron Ionization (EI) at 70 eV

-

Scan Range: m/z 40-550

Sample Preparation:

-

Prepare a stock solution of this compound in a suitable solvent such as ethyl acetate.

-

Create a series of calibration standards by diluting the stock solution.

-

Inject a small volume (e.g., 1 µL) of the sample or standard into the GC-MS system.

This protocol provides a general method for the analysis of this compound using HPLC with UV detection.

Instrumentation and Conditions:

-

HPLC System: A standard HPLC system with a pump, autosampler, column oven, and UV detector.

-

Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

-

Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (e.g., 70:30 v/v).

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30 °C.

-

Detection: UV at 225 nm.

-

Injection Volume: 10 µL.

Sample Preparation:

-

Dissolve the this compound sample in the mobile phase.

-

Filter the sample through a 0.45 µm syringe filter before injection to remove any particulate matter.

-

Prepare a series of calibration standards in the mobile phase.

Potential Applications and Biological Activity

This compound, as an allyl ester, is primarily used in the field of polymer chemistry. It can act as a cross-linking agent and a monomer for the production of thermosetting resins.[7] These resins are known for their excellent dimensional stability, heat resistance, and electrical insulating properties.[7]

The biological activity of this compound has not been extensively studied. However, related phthalate esters have been investigated for their toxicological profiles. Some phthalates are known to be endocrine disruptors and may have adverse effects on living organisms. For instance, studies on the related compound, diallyl phthalate, have shown that it can induce oxidative stress in aquatic plants.[8] Further research is needed to fully characterize the biological effects and potential metabolic pathways of this compound.

Mandatory Visualizations

The following diagram illustrates the general workflow for the synthesis and purification of this compound.

Caption: Synthesis and purification workflow for this compound.

This diagram outlines a typical analytical workflow for the quality control of synthesized this compound.

Caption: Analytical workflow for quality control of this compound.

References

- 1. alfa-chemistry.com [alfa-chemistry.com]

- 2. 1,2-Cyclohexanedicarboxylic acid, 1,2-di-2-propen-1-yl ester | C14H20O4 | CID 101161 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Page loading... [guidechem.com]

- 4. This compound | 13846-31-6 [chemicalbook.com]

- 5. fses.oregonstate.edu [fses.oregonstate.edu]

- 6. redalyc.org [redalyc.org]

- 7. gantrade.com [gantrade.com]

- 8. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for Diallyl Hexahydrophthalate as a Crosslinking Agent in Polymers

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of diallyl hexahydrophthalate (DAHHP) as a crosslinking agent in polymer synthesis. The information is intended to guide researchers in utilizing DAHHP to develop novel polymers with tailored properties for a range of applications, including potential uses in the biomedical and pharmaceutical fields.

Introduction to this compound (DAHHP)

This compound (DAHHP) is a diallyl ester of hexahydrophthalic acid. Its chemical structure, featuring two allyl functional groups, makes it an effective crosslinking agent for polymers. Through free-radical polymerization, DAHHP can form a stable, three-dimensional polymer network, enhancing the thermal, mechanical, and chemical resistance of the resulting material. While direct data on DAHHP is limited in publicly available literature, its properties and applications can be largely inferred from its close analog, diallyl phthalate (DAP), and other diallyl esters.

Key Properties of this compound:

| Property | Value | Reference |

| Molecular Formula | C14H20O4 | [1][2] |

| Molecular Weight | 252.31 g/mol | [2] |

| Appearance | Colorless liquid | [1] |

| Density | 1.06 g/cm³ | [1] |

| Boiling Point | 330.6°C at 760 mmHg | [1] |

| Flash Point | 156.9°C | [1] |

Crosslinking Mechanism and Experimental Workflow

The crosslinking of polymers with DAHHP proceeds via a free-radical polymerization mechanism. The process is typically initiated by heat and/or the addition of a radical initiator.

Chemical Crosslinking Mechanism with DAHHP

The crosslinking process involves the opening of the double bonds in the allyl groups of DAHHP and the polymer chains, leading to the formation of a covalent network.

Caption: Free-radical crosslinking mechanism of an unsaturated polymer with DAHHP.

General Experimental Workflow for Polymer Crosslinking

The following diagram outlines a typical workflow for the preparation and characterization of a DAHHP-crosslinked polymer.

Caption: General experimental workflow for crosslinking polymers with DAHHP.

Experimental Protocols

The following protocols are generalized based on procedures for similar crosslinking agents and should be optimized for specific polymer systems.

Protocol for Crosslinking Unsaturated Polyester Resin with DAHHP

This protocol describes the preparation of a crosslinked unsaturated polyester (UP) resin, a common application for diallyl esters.

Materials:

-

Unsaturated polyester resin

-

This compound (DAHHP)

-

Benzoyl peroxide (BPO) or other suitable radical initiator

-

Cobalt(II) octoate or other suitable accelerator (optional)

-

Molds for sample casting

Procedure:

-

Preparation of the Resin Mixture:

-

In a suitable container, weigh the desired amount of unsaturated polyester resin.

-

Add the desired weight percentage of DAHHP to the resin. A common starting range is 10-50 wt% of the total resin weight.

-

Thoroughly mix the UP resin and DAHHP until a homogeneous solution is obtained. Gentle heating (40-50°C) can aid in dissolution.

-

-

Initiator and Accelerator Addition:

-

Add the radical initiator to the mixture. A typical concentration for BPO is 1-2 wt% of the total resin mass.

-

If using an accelerator like cobalt(II) octoate for room temperature curing, add it to the mixture at a concentration of approximately 0.1-0.5 wt%. Caution: Never mix initiator and accelerator directly as this can cause an explosive reaction.

-

Mix thoroughly to ensure even distribution of the initiator and accelerator.

-

-

Casting and Curing:

-

Pour the resin mixture into the desired molds.

-

For thermal curing, place the molds in an oven at a temperature between 80°C and 130°C. Curing time will vary from 1 to several hours depending on the temperature and initiator used.

-

For room temperature curing (with accelerator), allow the samples to cure for 24 hours.

-

-

Post-Curing:

-

To ensure complete crosslinking and enhance mechanical properties, a post-curing step is recommended.

-

Heat the cured samples at a temperature slightly above their glass transition temperature for 2-4 hours.

-

Effects of DAHHP on Polymer Properties (Data from Analogues)

While specific quantitative data for DAHHP is scarce, the following tables summarize the expected effects on polymer properties based on data from its analogue, diallyl phthalate (DAP), and other diallyl esters.

Mechanical Properties

Increasing the concentration of the crosslinking agent generally leads to a more rigid and less flexible material.

| Crosslinker Concentration (wt%) | Tensile Strength (MPa) | Elongation at Break (%) | Young's Modulus (GPa) |

| 0 (neat polymer) | Varies with polymer | Varies with polymer | Varies with polymer |

| 10 | Expected to Increase | Expected to Decrease | Expected to Increase |

| 20 | Expected to Increase further | Expected to Decrease further | Expected to Increase further |

| 30 | May plateau or decrease due to brittleness | Expected to be low | Expected to be high |

Note: This is a generalized trend. Actual values will depend on the base polymer and curing conditions.

Thermal Properties

Crosslinking significantly enhances the thermal stability of polymers.

| Crosslinker Concentration (wt%) | Glass Transition Temperature (Tg) (°C) | Decomposition Temperature (Td) (°C) |

| 0 (neat polymer) | Varies with polymer | Varies with polymer |

| 10 | Expected to Increase | Expected to Increase |

| 20 | Expected to Increase further | Expected to Increase further |

| 30 | Expected to show significant increase | Expected to show significant increase |

Based on studies with diallyl phthalate, which show good thermal stability up to around 340°C.

Swelling Behavior

The degree of swelling in a solvent is inversely proportional to the crosslink density.

| Crosslinker Concentration (wt%) | Swelling Ratio in Toluene (%) |

| 10 | Expected to be relatively high |

| 20 | Expected to decrease |

| 30 | Expected to be significantly lower |

Swelling ratio is calculated as ((Ws - Wd) / Wd) x 100, where Ws is the weight of the swollen sample and Wd is the weight of the dry sample.

Applications in Drug Development

The use of diallyl esters in biomedical applications is an emerging area of research.[3] While DAHHP itself has not been extensively studied for these purposes, polymers crosslinked with similar diallyl compounds, such as diallyl tartrate, have shown promise due to their biocompatibility and biodegradability.[1]

Potential for Controlled Drug Delivery

Crosslinked polymer networks can be used to create matrices for the controlled release of therapeutic agents. The release rate can be tuned by adjusting the crosslink density, which is controlled by the concentration of DAHHP.

References

- 1. Diallyl tartrate as a multifunctional monomer for bio-polymer synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. 1,2-Cyclohexanedicarboxylic acid, 1,2-di-2-propen-1-yl ester | C14H20O4 | CID 101161 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Significance of Polymers with “Allyl” Functionality in Biomedicine: An Emerging Class of Functional Polymers - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes & Protocols: Free-Radical Polymerization of Diallyl Hexahydrophthalate (DAHHP)

Introduction

Diallyl hexahydrophthalate (DAHHP) is a diallyl ester monomer with two unsaturated allyl groups, making it suitable for free-radical polymerization to form highly crosslinked thermosetting polymers. These polymers are of interest for applications requiring high thermal stability, chemical resistance, and excellent electrical insulating properties. The polymerization of diallyl monomers like DAHHP is characterized by a complex reaction mechanism involving cyclization, branching, and crosslinking. The reaction is typically carried out only to a limited conversion (e.g., up to 25%) to produce a soluble, thermoplastic prepolymer, which can then be molded and fully cured in a second stage.[1] This document provides detailed protocols for the free-radical polymerization of DAHHP, adapted from established methods for the structurally similar diallyl phthalate (DAP), intended for researchers in materials science and polymer chemistry.

General Principles of Diallyl Monomer Polymerization

The free-radical polymerization of diallyl monomers like DAHHP proceeds via a chain-growth mechanism involving several key steps: initiation, propagation, and termination.[2][3] However, the presence of two allyl groups introduces additional complexities, namely intramolecular cyclization and intermolecular crosslinking.

-

Initiation: The process begins with the decomposition of an initiator (e.g., a peroxide or an azo compound) by heat or light to generate free radicals.[4] These radicals then react with a DAHHP monomer to form an initiated monomer radical.

-

Propagation: The newly formed radical adds to subsequent monomer molecules, extending the polymer chain.

-

Chain Transfer: A significant characteristic of allyl monomers is degradative chain transfer, where a growing polymer radical abstracts a hydrogen atom from a monomer molecule. This terminates the growing chain and creates a new, less reactive allyl radical, which can slow the overall polymerization rate.[5]

-

Cyclization vs. Crosslinking: The pendant allyl group on a growing polymer chain can either react with another polymer chain (intermolecular reaction), leading to crosslinking and gelation, or it can react with the radical center on the same chain (intramolecular reaction), forming a cyclic structure.[6][7] Cyclization consumes double bonds without contributing to network formation.[6] The tendency for cyclization is a critical factor influencing the properties of the resulting polymer and the gel point.[8]

-

Termination: The growing chains are terminated by combination or disproportionation reactions.[3]

Below is a diagram illustrating the key pathways in the free-radical polymerization of a diallyl monomer.

References

- 1. osti.gov [osti.gov]

- 2. What is free radical polymerization? types, characteristics, reaction mechanism, and typical methods with examples | Information | FUJIFILM Wako Pure Chemical Corporation [specchem-wako.fujifilm.com]

- 3. uvebtech.com [uvebtech.com]

- 4. From http [eng.uc.edu]

- 5. researchgate.net [researchgate.net]

- 6. pubs.aip.org [pubs.aip.org]

- 7. Polymerization of diallyl phthalate | Semantic Scholar [semanticscholar.org]

- 8. researchgate.net [researchgate.net]

Application Notes and Protocols for the Formulation of Unsaturated Polyester Resins with Diallyl Hexahydrophthalate

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for the formulation of unsaturated polyester resins (UPRs) incorporating diallyl hexahydrophthalate. This document is intended for professionals in research and development seeking to explore the synthesis, curing, and characterization of these specialized thermosetting polymers.

Introduction

Unsaturated polyester resins are versatile thermosetting polymers widely used in composites, coatings, and biomedical applications.[1][2] Their properties can be tailored by carefully selecting the constituent monomers. This document focuses on formulations incorporating hexahydrophthalic anhydride as a saturated dicarboxylic acid and a diallyl ester, specifically this compound, as the reactive monomer for crosslinking.